molecular formula C₂₄H₃₀ClN₃O₅ B1663438 Givinostat hydrochloride monohydrate CAS No. 732302-99-7

Givinostat hydrochloride monohydrate

Número de catálogo B1663438
Número CAS: 732302-99-7
Peso molecular: 476 g/mol
Clave InChI: FKGKZBBDJSKCIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Givinostat hydrochloride monohydrate, also known as ITF2357, is a hydroxamate HDAC inhibitor that inhibits class I and class II enzymes . It has shown promising activity in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . It is a potent hydroxamate-based inhibitor of Class I and Class HDACs .


Molecular Structure Analysis

The molecular formula of Givinostat hydrochloride monohydrate is C24H30ClN3O5 . The average molecular weight is 475.970 . The exact mass is not available .

Aplicaciones Científicas De Investigación

1. Duchenne Muscular Dystrophy (DMD) Treatment

  • Application Summary : Givinostat has been used in the treatment of Duchenne Muscular Dystrophy (DMD), a lethal X-linked disorder that leads to muscle wasting . It has shown significant effects in ameliorating both muscle function and histological parameters in DMD murine models .
  • Methods of Application : Givinostat was administered for 15 weeks in DMD murine models and its efficacy was evaluated by grip strength and run to exhaustion functional tests .
  • Results : Givinostat treatment increased maximal normalized strength to levels that were comparable to those of healthy mice in both DMD models . The effect of Givinostat in both grip strength and exhaustion tests was dose-dependent in both strains .

2. Inflammatory Diseases Treatment

  • Application Summary : Givinostat has been investigated as a treatment for a variety of inflammatory diseases, like Crohn’s disease and juvenile idiopathic arthritis .

3. Cancer Treatment

  • Application Summary : Givinostat has been investigated as a treatment for cancers like leukemia and lymphoma .

4. Anti-Inflammatory Activity

  • Application Summary : Givinostat has been shown to reduce the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α and IL-1β, from LPS stimulated PBMCs in vitro .

5. Anti-Angiogenic Activity

  • Application Summary : Givinostat has potential anti-angiogenic activities .

6. Treatment of Advanced Hodgkin’s Lymphoma

  • Application Summary : Givinostat has been used as a salvage therapy for advanced Hodgkin’s lymphoma .
  • Results : In clinical trials, the most common adverse reactions were fatigue (seen in 50% of participants), mild diarrhea or abdominal pain (40% of participants), moderate thrombocytopenia (decreased platelet counts, seen in one third of patients), and mild leukopenia (a decrease in white blood cell levels, seen in 30% of patients). One-fifth of patients experienced prolongation of the QT interval, a measure of electrical conduction in the heart, severe enough to warrant temporary suspension of treatment .

4. Anti-Inflammatory Activity

  • Application Summary : Givinostat has been shown to reduce the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α and IL-1β, from LPS stimulated PBMCs in vitro .

5. Anti-Angiogenic Activity

  • Application Summary : Givinostat has potential anti-angiogenic activities .

6. Treatment of Advanced Hodgkin’s Lymphoma

  • Application Summary : Givinostat has been used as a salvage therapy for advanced Hodgkin’s lymphoma .
  • Results : In clinical trials, the most common adverse reactions were fatigue (seen in 50% of participants), mild diarrhea or abdominal pain (40% of participants), moderate thrombocytopenia (decreased platelet counts, seen in one third of patients), and mild leukopenia (a decrease in white blood cell levels, seen in 30% of patients). One-fifth of patients experienced prolongation of the QT interval, a measure of electrical conduction in the heart, severe enough to warrant temporary suspension of treatment .

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Givinostat has been used in trials studying the treatment of Polycythemia Vera, Juvenile Idiopathic Arthritis, Duchenne Muscular Dystrophy (DMD), Chronic Myeloproliferative Neoplasms, and Polyarticular Course Juvenile Idiopathic Arthritis . It is currently in phase III clinical trials for DMD treatment . The FDA has accepted the New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results .

Propiedades

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKZBBDJSKCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((Diethylamino)methyl)naphthalen-2-yl)methyl (4-(hydroxycarbamoyl)phenyl)carbamate hydrochloride hydrate

CAS RN

732302-99-7
Record name Givinostat hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732302997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Givinostat hydrochloride monohydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2GQ94CB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Givinostat hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Givinostat hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Givinostat hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Givinostat hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Givinostat hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Givinostat hydrochloride monohydrate

Citations

For This Compound
6
Citations
K Liu, R Zou, W Cui, M Li, X Wang, J Dong… - ACS pharmacology & …, 2020 - ACS Publications
… Five clinical HDAC inhibitors (Table 1), including romidepsin, panobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol, could inhibit noticeably the spike/ACE2 …
Number of citations: 23 pubs.acs.org
SM Alwan - J. Pharm. Pharmacol, 2022 - davidpublisher.com
… They have found that four inhibitors, such as, Panobinostat, Givinostat hydrochloride monohydrate, CAY10603 and Sirtinol are noticeably effective [40]. Accordingly, Panobinostat is …
Number of citations: 4 davidpublisher.com
I SpA, V dei Lavoratori - classic.clinicaltrials.gov
Polycythemia Vera (PV), also termed Polycythemia rubra vera, together with Essential Thrombocythemia (ET) and Myelofibrosis (MF) belongs to a distinct group of Phchromosome-…
Number of citations: 0 classic.clinicaltrials.gov
S Kumar, OR Shanker, N Kumari… - Expert Opinion on …, 2021 - Taylor & Francis
… Following this, the group conducted more research and discovered that other HDACi such as anobinostat, givinostat hydrochloride monohydrate, CAY10603, and sirtinol were also able …
Number of citations: 1 www.tandfonline.com
S Zahid, Y Ali, S Rashid - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is responsible for about 672 million infections and 6.85 million deaths worldwide. Upon SARS-CoV-2 infection, Histone …
Number of citations: 1 www.tandfonline.com
I SpA - 2020 - classic.clinicaltrials.gov
1 SYNOPSIS Title of Study: Randomised, double blind, placebo controlled, multicentre study to evaluate the efficacy and safety of givinostat in ambulant patients with Duchenne …
Number of citations: 0 classic.clinicaltrials.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.